molecular formula C26H27N3O5 B2575509 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1203018-01-2

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2575509
CAS RN: 1203018-01-2
M. Wt: 461.518
InChI Key: CAGDAQMBAFZNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea, also known as BTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anticancer Applications

Compounds with the 1,2,3,4-tetrahydroisoquinoline moiety, such as 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea, show promise in anticancer research. Derivatives of this chemical structure have been explored for their potential as anticancer agents. For instance, research has found that 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline demonstrates potent cytotoxicity against various breast cancer cell lines, highlighting its potential as a novel anticancer drug (Redda, Gangapuram, & Ardley, 2010).

Biological Activity and Antimicrobial Applications

Some urea derivatives, including those similar to the compound , have been evaluated for various biological activities. A study on primaquine derivatives with urea functionalities found that these compounds exhibited moderate to strong antiproliferative effects against different cancer cell lines, as well as high antioxidant and antimicrobial activities (Perković et al., 2016).

Anti-inflammatory Properties

Research has also been conducted on isoquinolineacetic acid derivatives, which are structurally similar to the compound of interest. These derivatives have shown antiinflammatory activities, as evidenced by their effectiveness in certain inflammation assays, although their activity varies depending on the model of chronic inflammation used (Walsh, Sancilio, & Reese, 1978).

properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c1-32-22-15-20(16-23(33-2)24(22)34-3)28-26(31)27-19-12-11-17-10-7-13-29(21(17)14-19)25(30)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-16H,7,10,13H2,1-3H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGDAQMBAFZNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea

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